2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide
Description
2-(Benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked to an isoxazole-substituted propylamine group. The benzodioxole scaffold is widely utilized in medicinal chemistry for its ability to enhance metabolic stability and bioavailability, while the isoxazole ring contributes to ligand-receptor interactions due to its heteroaromatic properties .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-15(16-5-1-2-12-8-17-21-9-12)7-11-3-4-13-14(6-11)20-10-19-13/h3-4,6,8-9H,1-2,5,7,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSIJHOPJDOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCCC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Preparation of the Isoxazole Ring: Isoxazole rings are often synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The final step involves coupling the benzodioxole and isoxazole rings through an acetamide linkage. This can be done using reagents like acetic anhydride and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the isoxazole ring can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide and related compounds:
Structural and Functional Insights
- Benzodioxole Core : All compounds share the benzodioxole moiety, which improves resistance to oxidative metabolism and enhances membrane permeability .
- Heterocyclic Substituents: The isoxazole group in the target compound may confer better metabolic stability compared to thiazole derivatives (e.g., 5b), as isoxazoles are less prone to enzymatic degradation .
- Linker Variability : The propylamine linker in the target compound allows for optimal spacing between the benzodioxole and isoxazole groups, whereas shorter linkers (e.g., ethyl in 4c) may restrict conformational flexibility .
Pharmacological Implications (Inferred from Analogs)
While direct data for the target compound is unavailable, insights from structural analogs include:
- Thiazole Derivatives (e.g., 5b) : Often associated with kinase inhibition (e.g., JAK/STAT pathways) due to their ability to mimic ATP-binding motifs .
- Aminoethyl Derivatives (e.g., 4c): Simpler structures may target GPCRs, such as serotonin or dopamine receptors, due to their resemblance to endogenous amines .
Biological Activity
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide is . The compound's structure includes:
- Benzo[d][1,3]dioxole : A bicyclic structure that enhances biological activity through various interactions.
- Isoxazole : A five-membered ring containing nitrogen that contributes to its pharmacological properties.
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and isoxazole moieties. In particular, studies have shown that derivatives of these compounds exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results indicate that the compound's derivatives can be more effective than standard chemotherapy agents like doxorubicin in certain contexts .
The mechanism of action for this compound involves several pathways:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by activating mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds have been shown to cause cell cycle arrest at specific phases, thus preventing cancer cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their anticancer activity. The results indicated significant cytotoxicity against HepG2, HCT116, and MCF7 cell lines with IC50 values lower than those of doxorubicin .
- Molecular Docking Studies : Molecular docking has been utilized to predict the binding affinity of these compounds to various targets. Results suggest strong interactions with EGFR and other relevant proteins involved in cancer progression .
Q & A
Q. What are the key synthetic pathways and optimization strategies for 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide?
The synthesis typically involves multi-step reactions, starting with coupling benzo[d][1,3]dioxole derivatives to isoxazole-containing intermediates. Critical steps include:
- Amide bond formation : Using chloroacetyl chloride or similar reagents with triethylamine as a base in solvents like DMF or dioxane .
- Thiol-ene or nucleophilic substitution : To attach the isoxazole moiety under controlled pH and temperature . Optimization involves continuous flow reactors for scalability, high-throughput screening for catalyst selection, and purification via recrystallization or chromatography . Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- NMR spectroscopy (1H, 13C) confirms regiochemistry of the benzo[d][1,3]dioxole and isoxazole groups .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- HPLC ensures >95% purity, critical for biological assays .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Analogues with benzo[d][1,3]dioxole and isoxazole moieties exhibit antimicrobial (e.g., against S. aureus) and anticancer activity (via enzyme inhibition, such as topoisomerase II). These effects are attributed to π-π stacking and hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., amidation) be elucidated?
- Kinetic studies : Varying reagent stoichiometry and reaction time to identify rate-determining steps .
- Isotopic labeling : Using deuterated solvents or 13C-labeled reagents to track proton transfer in amide bond formation .
- Computational modeling : Density functional theory (DFT) to map transition states and activation energies .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
- Dose-response curves : Establish EC50/IC50 values across multiple replicates .
Q. How can computational methods predict target interactions and optimize potency?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cytochrome P450) or receptors .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on isoxazole) with activity .
- MD simulations : Assess binding stability over 100+ ns trajectories .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Continuous flow systems : Reduce side reactions and improve heat transfer compared to batch reactors .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Catalyst recycling : Immobilized catalysts (e.g., Pd/C) for cost-effective reuse .
Q. How should stability studies be designed for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC for hydrolysis or oxidation .
- Plasma stability assays : Use human plasma to assess esterase-mediated breakdown .
- Light/thermal stability : Store under accelerated conditions (40°C/75% RH) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
